molecular formula C9H9IO2 B6590027 2-(5-iodo-2-methylphenyl)acetic acid CAS No. 34560-02-6

2-(5-iodo-2-methylphenyl)acetic acid

Cat. No.: B6590027
CAS No.: 34560-02-6
M. Wt: 276.1
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Description

2-(5-Iodo-2-methylphenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a methyl group at the 2-position and an iodine atom at the 5-position of the phenyl ring.

Properties

CAS No.

34560-02-6

Molecular Formula

C9H9IO2

Molecular Weight

276.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodo-2-methylphenyl)acetic acid typically involves the iodination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The iodine substituent can be reduced to a hydrogen atom, resulting in the formation of 2-methylphenylacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: 2-methylphenylacetic acid.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-iodo-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, influencing its binding affinity and specificity. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Substituents : Bromine (3-position), methoxy (4-position).
  • Key Findings :
    • The bromine atom, being electron-withdrawing, enlarges the C–C–C angle (121.5°) at its position compared to methoxy (118.2°) and acetic acid groups (118.4°) .
    • Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), a common feature in carboxylic acids .

2-(2-Methoxyphenyl)acetic Acid

  • Substituents : Methoxy (2-position).
  • Key Findings :
    • The methoxy group is nearly coplanar with the phenyl ring, promoting π-π stacking.
    • Crystal packing involves O–H···O hydrogen bonds and weaker C–H···π interactions .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Substituents : Cyclohexyl (5-position), isopropylsulfanyl (3-position), benzofuran core.
  • Key Findings :
    • The bulky cyclohexyl group adopts a chair conformation, contributing to steric hindrance.
    • Stabilized by O–H···O hydrogen bonds and van der Waals interactions .

Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid)

  • Substituents : Chlorobenzoyl, methoxy, methylindole.
  • Key Findings :
    • Demonstrates potent anti-inflammatory activity (85× phenylbutazone, 4× hydrocortisone) due to its dual aromatic and heterocyclic moieties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Effects Key Applications/Activities
This compound C₉H₉IO₂ 276.07 g/mol Iodo (electron-withdrawing, bulky), methyl (electron-donating) Potential radiopharmaceuticals, crystallography
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 259.07 g/mol Bromine (electron-withdrawing), methoxy (electron-donating) Natural product synthesis (e.g., Combretastatin A-4)
2-(2-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 g/mol Methoxy (planar, enhances π interactions) Model for hydrogen-bonding studies
Indomethacin C₁₉H₁₆ClNO₄ 357.79 g/mol Chlorobenzoyl (lipophilic), indole (rigid scaffold) NSAID, antipyretic

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